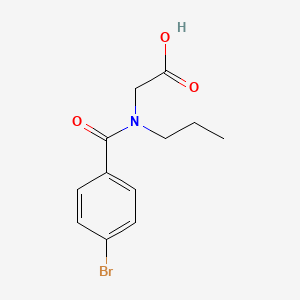
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 1-methyl-1H-pyrrole-2-carboxylic acid.
Coupling Reaction: The 4-iodoaniline is coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative coupling reagents and catalysts to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amide Bond Formation: The carboxamide group can participate in amide bond formation with other amines or carboxylic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substituted Phenyl Derivatives: Products with various functional groups replacing the iodine atom.
Oxidized or Reduced Pyrrole Derivatives: Compounds with modified pyrrole rings.
Amide Derivatives: New amide compounds formed through reactions with other amines or carboxylic acids.
Applications De Recherche Scientifique
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- N-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide imparts unique reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: The iodine atom is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The biological properties of the compound may vary significantly due to the different halogen atoms, with iodine often providing enhanced activity due to its larger size and higher polarizability.
Propriétés
Formule moléculaire |
C12H11IN2O |
|---|---|
Poids moléculaire |
326.13 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11IN2O/c1-15-8-2-3-11(15)12(16)14-10-6-4-9(13)5-7-10/h2-8H,1H3,(H,14,16) |
Clé InChI |
CHHBZWAYONWCJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


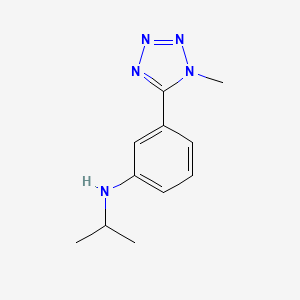
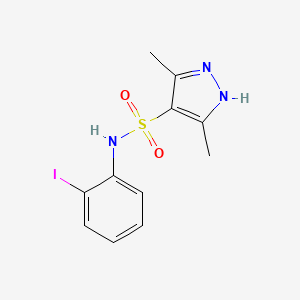

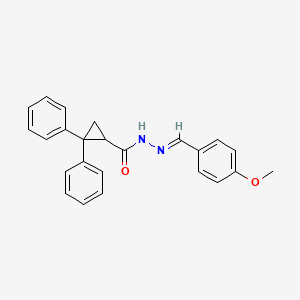

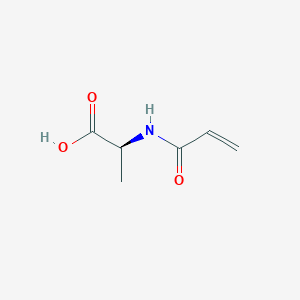
![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)

